4-[2,5-dimethyl-1-(3-methylbutyl)-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride
Description
Properties
IUPAC Name |
4-[2,5-dimethyl-1-(3-methylbutyl)pyrrol-3-yl]-1,3-thiazol-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3S.ClH/c1-9(2)5-6-17-10(3)7-12(11(17)4)13-8-18-14(15)16-13;/h7-9H,5-6H2,1-4H3,(H2,15,16);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWVYPJRHUJPWTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CCC(C)C)C)C2=CSC(=N2)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[2,5-Dimethyl-1-(3-methylbutyl)-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride (CAS Number: 1049742-14-4) is a nitrogenous heterocyclic compound that has garnered attention for its potential biological activities. This article aims to summarize its biological activity, including pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H22ClN3S
- Molecular Weight : 299.9 g/mol
- CAS Number : 1049742-14-4
Biological Activity Overview
The compound exhibits a range of biological activities, primarily due to its structural features which allow interaction with various biological targets. The following sections detail specific areas of activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiazole derivatives. For instance, compounds similar to 4-[2,5-dimethyl-1-(3-methylbutyl)-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride have shown effectiveness against both Gram-positive and Gram-negative bacteria.
This compound's structure suggests it may possess similar antimicrobial properties, making it a candidate for further investigation in the treatment of infections.
Cytotoxicity Studies
Cytotoxicity assays have been conducted on various thiazole derivatives. The compound's potential to induce apoptosis in cancer cells has been evaluated through in vitro studies. For example:
- Cell Line : HepG2 (liver cancer cells)
- IC50 : 239 μg/ml after 48 hours of exposure
These results indicate that the compound may exert cytotoxic effects through mechanisms involving apoptosis and cell cycle disruption .
Molecular Docking Studies
Molecular docking studies reveal insights into the binding affinities of this compound with specific enzymes and DNA targets. For instance, derivatives of thiazole have shown promising interactions with DNA grooves and enzymes related to cancer pathways.
| Compound | Binding Affinity (kcal/mol) | Target |
|---|---|---|
| Compound C | -10.4 | HER enzyme |
| Compound D | -9.9 | DNA |
These findings suggest that 4-[2,5-dimethyl-1-(3-methylbutyl)-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride could potentially be developed as an anticancer agent due to its favorable binding properties .
Case Studies
Several case studies have explored the biological activities of thiazole derivatives, including:
- Study on Antibacterial Activity :
- Cytotoxicity Evaluation :
Scientific Research Applications
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of compounds containing thiazole and pyrrole moieties. The compound has been evaluated for its effectiveness against various bacterial and fungal strains.
Case Studies
- Antibacterial Activity : A study demonstrated that derivatives with similar structures exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus. The minimum inhibitory concentration (MIC) values were notably lower than those of standard antibiotics like streptomycin .
- Antifungal Activity : Compounds related to thiazole derivatives showed promising antifungal effects against Candida albicans and Aspergillus niger. The inhibition rates were comparable to those of established antifungal agents, indicating potential for therapeutic use in fungal infections .
Anti-inflammatory Properties
Research has indicated that thiazole derivatives can possess anti-inflammatory properties. A recent study synthesized new thiazole derivatives and assessed their in vitro anti-inflammatory potentials using COX-1 and COX-2 assays. The results suggested that these compounds could be effective in reducing inflammation, which is crucial for developing treatments for inflammatory diseases .
Potential as a Drug Scaffold
The unique structure of 4-[2,5-dimethyl-1-(3-methylbutyl)-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride positions it as a potential scaffold for drug design. Its ability to undergo derivatization allows for the modification of its pharmacological properties, enhancing efficacy and reducing toxicity .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound. Modifications to the thiazole or pyrrole rings can significantly alter the compound's interaction with biological targets. For instance, substituents on the thiazole ring have been shown to enhance antibacterial and antifungal activities .
Comparison with Similar Compounds
Table 1: Structural and Analytical Comparison of Thiazol-2-amine Derivatives
Substituent Effects on Physicochemical Properties
- Lipophilicity : The 3-methylbutyl group in the target compound introduces significant hydrophobicity compared to aryl-substituted analogs (e.g., 4-trifluoromethoxyphenyl in 9d ). This may enhance membrane permeability but reduce aqueous solubility, a critical factor in drug bioavailability.
- In contrast, the 4-methoxyphenyl group (733030-58-5) is electron-donating, which could modulate metabolic stability .
- Steric Considerations : Bulky substituents (e.g., 3-methylbutyl, 2-chlorobenzyl) may hinder intermolecular interactions, whereas smaller groups (e.g., trimethyl in 1170999-18-4 ) allow tighter packing in crystalline forms .
Q & A
Q. What are the optimized synthetic routes and purification methods for this compound?
The synthesis typically involves cyclocondensation of α-chloro ketone derivatives with thiourea under reflux conditions. For example, a method adapted from similar thiazole-amine syntheses employs 1-chloro-3-(2,4,6-trimethylphenyl)propan-2-one and thiourea in aqueous medium, followed by recrystallization from ethanol to achieve ~50% yield . Purification may involve pH adjustment (e.g., ammonia solution to precipitate intermediates) and recrystallization using solvent mixtures like DMSO/water (2:1) to enhance purity . Column chromatography with silica gel (eluent: ethyl acetate/hexane) is recommended for isolating the hydrochloride salt .
Q. How is structural confirmation achieved for this compound?
A multi-technique approach is essential:
- Spectroscopy : ¹H/¹³C NMR in DMSO-d₆ identifies substituents (e.g., pyrrole methyl groups at δ 2.1–2.3 ppm) and confirms amine proton environments .
- Elemental Analysis : Validates empirical formula (e.g., C, H, N, S, Cl within ±0.3% of theoretical values) .
- X-ray Crystallography : Resolves intramolecular hydrogen bonds (e.g., N–H⋯N interactions) and supramolecular packing (e.g., zigzag chains via R₂²(8) motifs) .
Q. What safety protocols apply to handling this hydrochloride salt?
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- First Aid : For skin exposure, wash with soap/water; for eye contact, rinse with water for 15 minutes and seek medical attention .
- Waste Management : Segregate acidic waste and neutralize before disposal via licensed chemical waste services .
Advanced Research Questions
Q. How do DFT calculations enhance understanding of electronic properties?
Density functional theory (DFT/B3LYP/6-311G(d,p)) predicts:
- HOMO-LUMO gaps : Establishes charge transfer behavior (e.g., energy gap ~4.5 eV correlates with stability) .
- Electrostatic Potential (MEP) : Maps nucleophilic/electrophilic sites (e.g., amine groups as electron-rich regions) .
- Thermodynamic Properties : Calculates Gibbs free energy (ΔG) and enthalpy (ΔH) to assess reaction spontaneity under varying temperatures .
Q. What intermolecular forces govern crystal packing?
X-ray studies reveal:
Q. What methodologies assess environmental persistence and ecotoxicity?
- Degradation Studies : Hydrolysis/photolysis under controlled pH and UV light (e.g., half-life >30 days in aqueous media) .
- Bioaccumulation Assays : Use logP values (predicted ~3.2) to model lipid membrane penetration in Daphnia magna .
- Ecotoxicological Screening : Acute toxicity (LC₅₀) evaluated via OECD Test Guideline 203 in zebrafish embryos .
Q. How are kinetic and mechanistic pathways investigated?
Q. How are discrepancies between experimental and computational data resolved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
